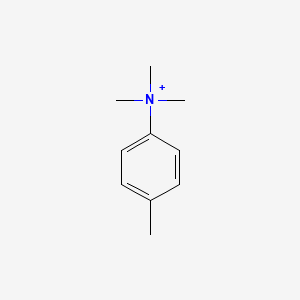

Benzenaminium, N,N,N,4-tetramethyl-

Description

Benzenaminium, N,N,N,4-tetramethyl- is a quaternary ammonium salt characterized by a benzene ring substituted with a tetramethylammonium group at the para (4-) position. This structural motif imparts significant polarity and water solubility, making it relevant in pharmaceuticals and industrial applications. It belongs to a broader class of aromatic quaternary ammonium compounds, which are often utilized as enzyme inhibitors, surfactants, or photoinitiators .

Properties

CAS No. |

22237-90-7 |

|---|---|

Molecular Formula |

C10H16N+ |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

trimethyl-(4-methylphenyl)azanium |

InChI |

InChI=1S/C10H16N/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3/q+1 |

InChI Key |

OVMCHIQZLWXXEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenaminium, N,N,N,4-tetramethyl- typically involves the alkylation of aniline derivatives. One common method is the methylation of N,N-dimethylaniline using methyl iodide or methyl sulfate under basic conditions. The reaction can be represented as follows:

N,N-dimethylaniline+Methyl iodide→N,N,N,4-tetramethylanilinium iodide

The reaction is usually carried out in an organic solvent such as acetone or ethanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrogen iodide formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of Benzenaminium, N,N,N,4-tetramethyl- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, N,N,N,4-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under basic or neutral conditions.

Major Products Formed

Oxidation: N,N,N,4-tetramethylanilinium N-oxide.

Reduction: N,N-dimethylaniline or N-methylaniline.

Substitution: Various substituted anilinium compounds depending on the nucleophile used.

Scientific Research Applications

Benzenaminium, N,N,N,4-tetramethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying quaternary ammonium compounds’ interactions with biological membranes.

Industry: The compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of Benzenaminium, N,N,N,4-tetramethyl- involves its interaction with molecular targets such as enzymes and cell membranes. The positively charged nitrogen atom allows it to form ionic bonds with negatively charged sites on enzymes, inhibiting their activity. Additionally, its hydrophobic aromatic ring can interact with lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Benzenaminium, 2-[[(dimethylamino)carbonyl]oxy]-N,N,N-trimethyl- (o-isomer)

- Structure : The ammonium group is at the ortho (2-) position, with a dimethylcarbamoyloxy substituent.

- Properties : Increased steric hindrance due to the ortho substitution reduces enzymatic binding efficiency compared to the para isomer. This compound exhibits lower anticholinesterase activity in neostigmine analogs .

- Applications : Primarily studied for acetylcholinesterase inhibition but less potent than the para-substituted derivatives .

Benzenaminium, 3-methoxy-N,N,N,2-tetramethyl-

- Structure : Methoxy group at the 3-position and tetramethylammonium at the 2-position.

- Properties : The methoxy group enhances lipophilicity (predicted logP >1.5) compared to the hydroxylated analog (logP 0.957 in ). This affects membrane permeability in biological systems .

- Reactivity : Electron-donating methoxy group may stabilize the ammonium center, increasing thermal stability .

Substituent-Type Comparisons

Benzenaminium, 2-hydroxy-N,N,N-trimethyl-

- Structure : Hydroxyl group at the 2-position.

- Properties :

- Applications: Potential use in ionic liquids or drug formulations requiring enhanced solubility .

Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, chloride (Quantacure BTC)

Physicochemical Properties Comparison

| Compound | Substituents | logP | Ionization Energy (eV) | Water Solubility (log10WS) | Key Application |

|---|---|---|---|---|---|

| Benzenaminium, N,N,N,4-tetramethyl- | NMe₃⁺ at 4-position | ~1.2* | N/A | Moderate | Enzyme inhibition |

| Benzenaminium, 2-hydroxy-N,N,N-trimethyl- | OH at 2-position | 0.957 | 6.80 | 1.68 | Pharmaceutical formulations |

| Benzenaminium, 3-methoxy-N,N,N,2-tetramethyl- | OMe at 3-position, NMe₃⁺ at 2 | >1.5† | N/A | Low | Surfactants |

| Quantacure BTC | Benzoyl at 4-position | ~2.5‡ | N/A | Insoluble | Photoinitiator |

*Estimated based on similar quaternary ammonium salts.

†Predicted from methoxy group contribution.

‡Estimated from benzoyl group lipophilicity.

Stability and Reactivity

- Thermal Stability : Quaternary ammonium salts with electron-donating groups (e.g., methoxy) exhibit enhanced stability under heat compared to hydroxylated analogs .

- Chemical Reactivity : The 4-tetramethyl derivative’s para-substitution minimizes steric clashes, favoring nucleophilic reactions at the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.